Carbonic Anhydrase II Inhibition Potency of 4-Methyl vs. 4-Methoxy and 4-Trifluoromethyl Analogs
Compound-specific Ki values for the exact target compound 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide against hCA II have not been explicitly disclosed in the public domain. However, a closely related series of pyridazinone-substituted benzenesulfonamides (compounds 2a–l) demonstrated Ki values ranging from 0.98 to 8.5 nM against hCA II, with the 4-bromo-substituted analog exhibiting the most potent inhibition [1]. The para-methyl substituent is expected to confer intermediate lipophilicity and steric bulk relative to 4-methoxy and 4-trifluoromethyl analogs, but direct head-to-head quantitative data are currently unavailable.
| Evidence Dimension | hCA II Inhibition Ki (nM) |
|---|---|
| Target Compound Data | Not explicitly reported for CAS 1203235-43-1 |
| Comparator Or Baseline | Related pyridazinone-benzenesulfonamide series (2a–l): Ki range 0.98–8.5 nM against hCA II; specific comparator data for 4-methyl analog not isolated |
| Quantified Difference | Cannot be calculated due to absence of compound-specific data |
| Conditions | Human recombinant carbonic anhydrase II, CO₂ hydration assay (pH 7.5, 25 °C) |
Why This Matters
The Ki range of the structural class (0.98–8.5 nM) indicates strong CA inhibition, but the absence of compound-specific data prevents quantitative differentiation; procurement decisions must therefore be based on direct experimental revalidation.
- [1] Yaseen R, Ekinci D, Senturk M, Hameed AD, Ovais S, Rathore P, Samim M, Javed K, Supuran CT. Pyridazinone substituted benzenesulfonamides as potent carbonic anhydrase inhibitors. Bioorg Med Chem Lett. 2016;26(4):1337-41. View Source
